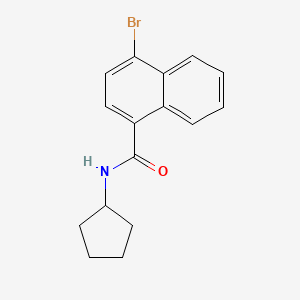
N-Ciclopentil 4-bromonaftamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclopentyl 4-bromonaphthamide is an organic compound with the molecular formula C16H16BrNO. It is a derivative of naphthalene, featuring a bromine atom at the 4-position and a cyclopentyl group attached to the nitrogen atom of the amide functional group.
Aplicaciones Científicas De Investigación
N-Cyclopentyl 4-bromonaphthamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology and Medicine: The compound’s structural features make it a candidate for studying interactions with biological targets, potentially leading to the development of new pharmaceuticals.
Industry: It can be used in the development of materials with specific properties, such as polymers or dyes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl 4-bromonaphthamide typically involves the bromination of naphthalene followed by amide formation. One common method includes the following steps:
Bromination of Naphthalene: Naphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromonaphthalene.
Industrial Production Methods
This includes optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in large-scale operations .
Análisis De Reacciones Químicas
Types of Reactions
N-Cyclopentyl 4-bromonaphthamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives .
Mecanismo De Acción
The mechanism by which N-Cyclopentyl 4-bromonaphthamide exerts its effects is not fully understood. its interactions with molecular targets likely involve the amide and bromine functional groups. These interactions can influence various pathways, depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-N-methyl-1-naphthamide
- 4-Bromo-N-phenyl-1-naphthamide
- 4-Bromo-N-cyclohexyl-1-naphthamide
Uniqueness
N-Cyclopentyl 4-bromonaphthamide is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and interactions compared to other similar compounds.
Propiedades
IUPAC Name |
4-bromo-N-cyclopentylnaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c17-15-10-9-14(12-7-3-4-8-13(12)15)16(19)18-11-5-1-2-6-11/h3-4,7-11H,1-2,5-6H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDBHZMDVQGZIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C3=CC=CC=C32)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742897 |
Source


|
| Record name | 4-Bromo-N-cyclopentylnaphthalene-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-42-9 |
Source


|
| Record name | 4-Bromo-N-cyclopentylnaphthalene-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
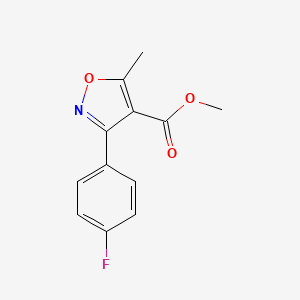

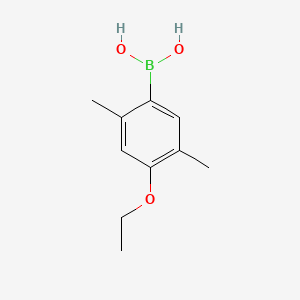
![2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B595600.png)
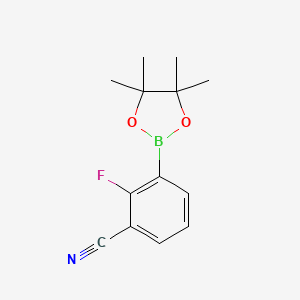
![6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one](/img/structure/B595602.png)
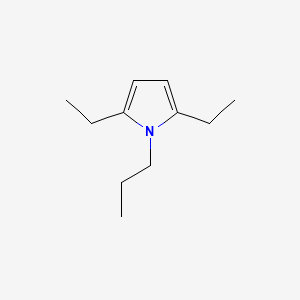
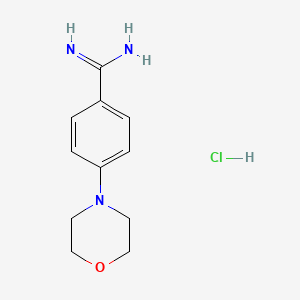
![7-Boc-7-azaspiro[3.5]nonane-2-methanol](/img/structure/B595608.png)
![Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride](/img/structure/B595611.png)

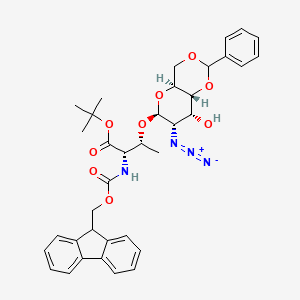
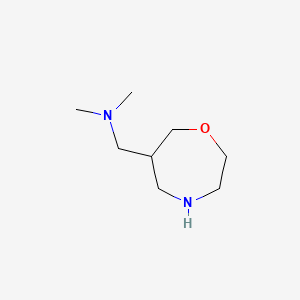
![(3S,10R,13E)-10-[(3-chloro-4-methoxyphenyl)methyl]-6,6-dimethyl-3-(2-methylpropyl)-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B595616.png)
